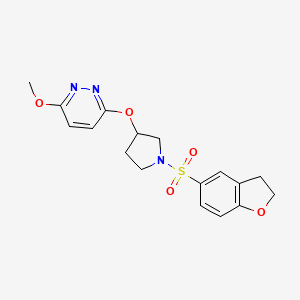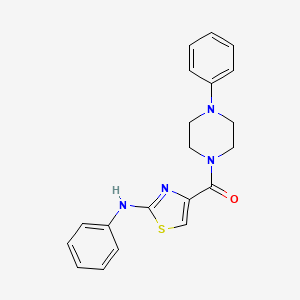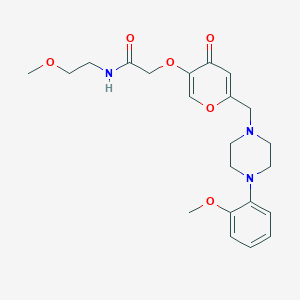
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine" is a complex molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. The presence of a sulfonyl group suggests potential biological activity, as sulfonamides are known for their antibacterial properties and are commonly used in drugs to control diseases caused by bacterial infections . The methoxypyridazine ring is a substituent that could influence the pharmacokinetic properties of the compound, such as absorption and half-life .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including cyclization and substitution reactions. For instance, the synthesis of imidazo[1,2-a]pyridines as antiulcer agents involves cyclization of aminopyridines and chloro ketones, followed by side chain elaboration and treatment with various reagents to introduce additional functional groups . Similarly, the synthesis of 1,4-dihydrobenzothieno[3,2-b]pyridine-5,5-dioxides includes alkylation and chemical oxidation steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been studied using X-ray analysis and molecular orbital methods. For example, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been analyzed, revealing an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety via a sulfonyl group . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with similar structural features have been shown to undergo various chemical reactions. The domino metathesis of 3,6-dihydro-1,2-oxazine leads to the formation of isoxazolo[2,3-a]pyridin-7-ones, demonstrating the reactivity of strained bicyclic systems . The reactivity of the sulfonyl group and its influence on the properties of the molecule, such as pKa and electrochemical oxidation potential, has also been studied . These reactions are important for further functionalization and modification of the compound to enhance its biological activity or to create derivatives with improved properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives have been extensively studied. For instance, the structure of N'-(6-methoxy-3-pyridazinyl)sulfanilamide has been determined, providing insights into the molecular geometry and conformation, which are essential for understanding the drug's activity at the molecular level . The crystal structure analysis reveals how the molecules pack in the solid state and the types of intermolecular interactions, such as hydrogen bonding, that stabilize the structure. These properties are critical for predicting the solubility, stability, and overall behavior of the compound in different environments.
Propiedades
IUPAC Name |
3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxy-6-methoxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-23-16-4-5-17(19-18-16)25-13-6-8-20(11-13)26(21,22)14-2-3-15-12(10-14)7-9-24-15/h2-5,10,13H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCKQPAMCBAYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2525864.png)
![[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol](/img/structure/B2525865.png)
![6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2525866.png)


![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2525869.png)
![methyl 3-(5-{[2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2525870.png)
![N-(diphenylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2525871.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2525875.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide](/img/structure/B2525877.png)
![(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2525879.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525881.png)
![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2525884.png)